molecular formula C15H13Cl3N2O2 B5335963 Ethyl 2,5,6-trichloro-4-(3-toluidino)nicotinate

Ethyl 2,5,6-trichloro-4-(3-toluidino)nicotinate

Cat. No.: B5335963
M. Wt: 359.6 g/mol
InChI Key: HOBQMRKPWJRINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,5,6-trichloro-4-(3-toluidino)nicotinate is a chemical compound with a complex structure that includes multiple chlorine atoms and a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5,6-trichloro-4-(3-toluidino)nicotinate typically involves multiple steps One common method includes the reaction of 2,5,6-trichloronicotinic acid with ethyl alcohol in the presence of a catalyst to form the ethyl esterThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5,6-trichloro-4-(3-toluidino)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2,5,6-trichloro-4-(3-toluidino)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,5,6-trichloro-4-(3-toluidino)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,5,6-trichloro-4-(3-toluidino)nicotinate is unique due to its specific substitution pattern and the presence of the 3-toluidino group. This structural feature imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds .

Properties

IUPAC Name

ethyl 2,5,6-trichloro-4-(3-methylanilino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O2/c1-3-22-15(21)10-12(11(16)14(18)20-13(10)17)19-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBQMRKPWJRINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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